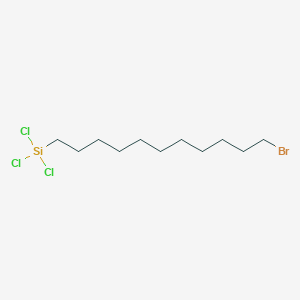
11-Bromoundecyltrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Bromoundecyltrichlorosilane is a chemical compound with the molecular formula C11H22BrCl3Si . It is used as a chemical intermediate and is primarily for research and industrial use .
Molecular Structure Analysis
The molecular weight of 11-Bromoundecyltrichlorosilane is 368.64 Da, and its monoisotopic mass is 365.973969 Da . The compound has a linear formula of C11H22BrCl3Si .Chemical Reactions Analysis
11-Bromoundecyltrichlorosilane can undergo 1,3-dipolar cycloaddition with terminal acetylenes to prepare triazole-terminated monolayers on different substrates . This reaction is part of a broader field of chemical surface reactions known as click chemistry .Physical And Chemical Properties Analysis
11-Bromoundecyltrichlorosilane is a liquid substance . Its solubility and storage conditions depend on the solvent used to prepare the stock solution .Applications De Recherche Scientifique
Surface Modification
11-Bromoundecyltrichlorosilane is used in the modification of surfaces and tailoring their properties with desired physico-chemical functions . This is an important field of research with a broad spectrum of applications, including the modification of wetting properties, alteration of optical properties, and the fabrication of molecular electronic devices .
Click Chemistry
This compound is used in click chemistry, specifically in the 1,3-dipolar cycloaddition of terminal acetylenes . This process prepares triazole-terminated monolayers on different substrates . A fluorescent dye molecule, such as a coumarin 343 derivative, can then be clicked onto these azide-terminated monolayers .
Silicon Nanoparticle Functionalization
Silanization, a process that involves the use of 11-Bromoundecyltrichlorosilane, is a general tool to functionalize the surface of silicon nanoparticles (NPs) . Silicon NPs are prepared from the reduction of silicon tetrachloride with sodium naphthalide . The terminal chloride on the surface of as-synthesized particles is substituted by methanol and water, in sequence . The particles are then silanized by 11-bromoundecyltrichlorosilane .
Creation of Alkyl-, Bromo-, or Ester-Termini on NP Surfaces
The use of 11-Bromoundecyltrichlorosilane in the silanization process yields alkyl-, bromo-, or ester-termini on NP surfaces . These terminations bring various functionalities to the NPs, without loss of the photophysics of the original NPs .
Semiconductor Quantum Dot Production
11-Bromoundecyltrichlorosilane is used in the production of semiconductor quantum dots . These quantum dots have low toxicity for biological applications and are compatible with the integration into silicon microelectronics .
Surface Passivation
In non-wet-chemistry syntheses of Si NPs, surface passivation is either oxide or hydrogen mediated . Organic passivation for Si NPs has been reported, with improved stability and functionalizability . The Si NPs produced by wet chemistry usually bear a halogen surface . This provides a good starting point for termination because of its chemical accessibility .
Safety and Hazards
Orientations Futures
The use of 11-Bromoundecyltrichlorosilane in the preparation of triazole-terminated monolayers on different substrates represents a promising direction in the field of nanotechnology . This approach has a broad spectrum of applications, including the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .
Mécanisme D'action
Target of Action
The primary target of 11-Bromoundecyltrichlorosilane is the surface of various substrates. This compound is used to modify the surfaces and tailor their properties with desired physico-chemical functions .
Mode of Action
11-Bromoundecyltrichlorosilane interacts with its targets by forming monolayers on different substrates. The compound utilizes the 1,3-dipolar cycloaddition of terminal acetylenes to prepare triazole-terminated monolayers .
Biochemical Pathways
It is known that the compound plays a crucial role in the chemical surface reactions, particularly in the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .
Result of Action
The molecular and cellular effects of 11-Bromoundecyltrichlorosilane’s action primarily involve the modification of surface properties. The compound forms well-ordered monolayers on various substrates, which can be further functionalized to achieve desired properties .
Action Environment
The action, efficacy, and stability of 11-Bromoundecyltrichlorosilane are influenced by various environmental factors. For instance, the quality of the layers formed by the compound can be controlled with high precision, which is crucial for its applications in diverse fields .
Propriétés
IUPAC Name |
11-bromoundecyl(trichloro)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrCl3Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQRNOPJAFMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrCl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecyltrichlorosilane | |
CAS RN |
79769-48-5 |
Source


|
| Record name | (11-Bromoundecyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2569647.png)

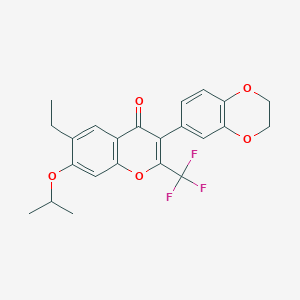
![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)
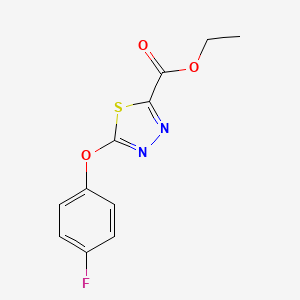
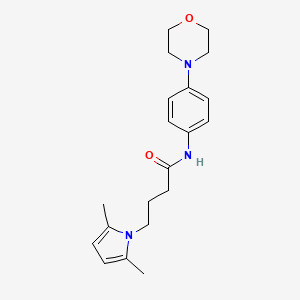

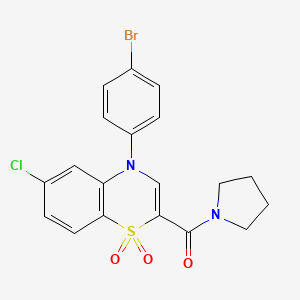
![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)
![N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2569665.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)
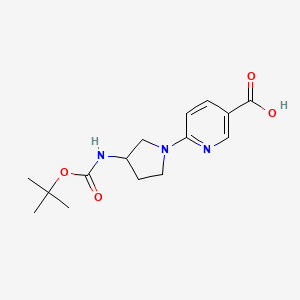
![2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569669.png)